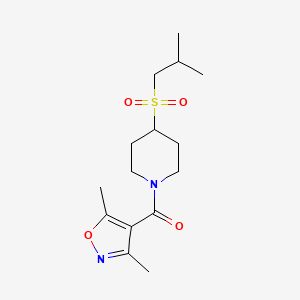![molecular formula C9H10N4S B2664773 2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]aniline CAS No. 923230-55-1](/img/structure/B2664773.png)
2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]aniline” is a compound that contains a 1,2,4-triazole ring in its structure . Compounds containing the 1,2,4-triazole ring are known for their multidirectional biological activity . The compound is light blue and amorphous .
Physical And Chemical Properties Analysis
The compound “this compound” is described as light blue and amorphous .
Aplicaciones Científicas De Investigación
Organometallic Product Formation
The interaction of certain aniline derivatives with diiron nonacarbonyl under mild conditions can lead to the formation of organometallic products. This process involves a cyclometalation induced methyl migration and results in the synthesis of ironcarbonyl organometallic complexes, showcasing the role of aniline derivatives in organometallic chemistry (Wang et al., 1999).
Rare Earth Metal Complex Synthesis
Aniline derivatives are pivotal in the synthesis and structural characterization of rare earth metal complexes. These complexes, synthesized from reactions involving aniline derivatives and rare earth metals, demonstrate the versatility of aniline compounds in the creation of complex structures with potential applications in materials science and catalysis (Wang et al., 2007).
Ligand Precursor in Metal Complexes
Thiol-functionalized 1,2,4-triazolylidene ligands, derived from aniline compounds, serve as precursors for the synthesis of metal complexes. These ligands are instrumental in catalysis research, illustrating the aniline derivatives' contribution to the development of new catalysts (Holm et al., 2012).
Corrosion Inhibition
Aniline derivatives have been identified as effective corrosion inhibitors for metals in acidic environments. Their ability to form protective layers on metal surfaces demonstrates the practical applications of aniline compounds in industrial corrosion protection (Daoud et al., 2014).
Sensor for Toxic Aromatic Amines
Certain aniline derivatives can selectively detect toxic aromatic amines, such as aniline itself, through simple titration techniques. This property highlights the potential use of aniline compounds in environmental monitoring and safety applications (Kumar et al., 2011).
Direcciones Futuras
Given the multidirectional biological activity of 1,2,4-triazole compounds , “2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]aniline” could be a potential candidate for further investigations in the field of medicinal chemistry. The development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .
Propiedades
IUPAC Name |
2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c1-13-6-11-12-9(13)14-8-5-3-2-4-7(8)10/h2-6H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPLMOXPXOYIDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SC2=CC=CC=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
923230-55-1 |
Source


|
| Record name | 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2664690.png)

![1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2664693.png)

![2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2664696.png)








